molecular formula C8H14O2 B1585058 Pentyl acrylate CAS No. 2998-23-4

Pentyl acrylate

Cat. No. B1585058
CAS RN: 2998-23-4
M. Wt: 142.2 g/mol
InChI Key: ULDDEWDFUNBUCM-UHFFFAOYSA-N
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Description

Pentyl acrylate is a compound with the molecular formula C8H14O2 . It is also known by other names such as 2-Propenoic acid, pentyl ester, and N-PENTYL ACRYLATE .


Synthesis Analysis

While specific synthesis methods for pentyl acrylate were not found, acrylates in general can be synthesized using free radical polymerization .


Molecular Structure Analysis

The molecular structure of pentyl acrylate consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass is 142.196 Da and the monoisotopic mass is 142.099380 Da .


Physical And Chemical Properties Analysis

Pentyl acrylate is part of the family of acrylates, which are known for their diverse properties. Acrylates are rubbery, soft, and tough. They have good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .

Scientific Research Applications

Stereochemical Characterization of Poly(pentyl acrylate)

This research focuses on the stereochemical structures of poly(pentyl acrylate) (PPA) using NMR spectroscopy. The findings contribute to our understanding of the polymerization mechanism of PPA, which is crucial for designing polymers with specific properties (Brar & Dutta, 1998).

Historic Account of the Development in the Understanding of the Propagation Kinetics of Acrylate Radical Polymerizations

This paper provides a historical perspective on the advances in understanding acrylate radical polymerizations. The focus on kinetic parameters like propagation and termination rate constants is vital for developing new applications and improving the efficiency of acrylate-based polymers (Herk, 2009).

Phase Separation of Two- and Three-Component Solution for the Poly(pentyl acrylate-co-methyl methacrylate) + Compressed Solvents and Copolymer Preparation by Supercritical Dispersion Polymerization

This study examines the phase separation and copolymer preparation of poly(pentyl acrylate-co-methyl methacrylate) in compressed solvents. It offers insights into the thermophysical characteristics of the copolymer, relevant for industrial applications like coatings and adhesives (Byun, 2021).

State of the Art in Dual-Curing Acrylate Systems

This review discusses the advances in dual-curing acrylate systems, highlighting the versatility and wide-ranging applications of acrylates in materials like shape memory polymers, photolithography, and protective coatings. The paper explores the click chemistries and reaction mechanisms behind these systems, offering a comprehensive understanding of their potential uses (Konuray, Fernández‐Francos, Ramis, & Serra, 2018).

Synthesis and Properties of New Copolymers and Terpolymers with Pendent Organotin Moieties

This research investigates acrylic polymers containing pendent hydrolyzable toxic groups, exploring their potential as fungicides, pesticides, wood preservatives, and antifouling coatings. The paper delves into the synthesis, film-forming quality, and stability of these copolymers, providing essential insights for environmental and agricultural applications (Ghanem, Messiha, Ikladious, & Shaaban, 1981).

Novel Organic Salts as Two-Photon Polymerization Photoinitiator: Synthesis and Properties

This study discusses the synthesis of novel organic salts and their application in two-photon polymerization for acrylate resin. The research is significant for advanced manufacturing techniques like 3D printing, where precise control over polymerization is crucial (Xuan-ming, 2007).

Hydrophobically Modified Sulfobetaine Copolymers with Tunable Aqueous UCST through Postpolymerization Modification of Poly(pentafluorophenyl acrylate)

This paper presents a novel approach to producing sulfobetaine (co)polymers with hydrophobic components via postpolymerization modification. The study advances our understanding of polymers with antifouling properties and stimulus-responsive behavior, relevant for biomedical and environmental applications (Woodfield, Zhu, Pei, & Roth, 2014).

Overcoming Oxygen Inhibition Effect by TODA in Acrylate-Based Ceramic-Filled Inks

This research explores the use of TODA to mitigate the oxygen inhibition effect in acrylate-based inks filled with aluminum oxide nanoparticles. The findings are significant for improving the polymerization degree in technologies like PolyJet™ 3D printing (Rostami, Graf, Schranzhofer, Hild, & Hanemann, 2019).

Safety And Hazards

Pentyl acrylate can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation .

Future Directions

Reactive distillation (RD) is a process intensification concept that combines (catalyzed) reaction and separation into a single unit. This process improves productivity and selectivity, reduces energy usage, eliminates the need for solvents, and leads to highly-efficient systems with improved sustainability metrics . This could potentially be applied to the production of pentyl acrylate in the future.

properties

IUPAC Name

pentyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-10-8(9)4-2/h4H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDDEWDFUNBUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37017-37-1
Record name 2-Propenoic acid, pentyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=37017-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5062764
Record name 2-Propenoic acid, pentyl ester
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pentyl acrylate

CAS RN

2998-23-4
Record name Pentyl acrylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Pentyl acrylate
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Record name Pentyl acrylate
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Record name 2-Propenoic acid, pentyl ester
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Record name 2-Propenoic acid, pentyl ester
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Record name Pentyl acrylate
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Record name PENTYL ACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
ME Godard, F Burel, JM Saiter, J Grenet - Journal of thermal analysis and …, 1998 - Springer
This work presents new results concerning characterization of polymethyl(α-n-pentyl)acrylate polymer by means of thermal analysis. In differential scanning calorimetry investigations, …
Number of citations: 2 link.springer.com
HS Byun - Journal of Industrial and Engineering Chemistry, 2021 - Elsevier
Copolymers of poly(pentyl acrylate-co-methyl methacrylate) [P(PA-co-MMA)] were manufactured by using carbon dioxide with dispersion polymerization. The thermophysical …
Number of citations: 5 www.sciencedirect.com
HS Byun, HY Lee - Journal of Chemical & Engineering Data, 2006 - ACS Publications
… vapor pressure for pure carbon dioxide 18 and pentyl acrylate. The solid circles represent the critical point for pure carbon dioxide and pentyl acrylate. The dashed lines represent the …
Number of citations: 7 pubs.acs.org
AS Brar, K Dutta - Polymer journal, 1998 - nature.com
The stereochemical structures of poly (pentyl acrylate)(PPA) prepared by solution polymerization is studied by the combination of one and two dimensional NMR spectroscopy. The …
Number of citations: 19 www.nature.com
AS Brar, K Dutta - Journal of Polymer Science Part A: Polymer …, 1999 - Wiley Online Library
… To the best of our knowledge the microstructure of acrylonitrile/pentyl acrylate (A/P) … The methine carbon signals of the acrylonitrile/pentyl acrylate copolymers were sensitive to …
Number of citations: 6 onlinelibrary.wiley.com
S Bernhardt, P Glöckner, A Theis, H Ritter - Macromolecules, 2001 - ACS Publications
Methylated β-cyclodextrin was used to complex the hydrophobic monomers n-propyl acrylate (1), n-butyl acrylate (2), n-pentyl acrylate (3), n-hexyl acrylate (4), and cyclohexyl acrylate (5…
Number of citations: 73 pubs.acs.org
MY Choi, DH Lee, SO Lee, HS Byun - cheric.org
… 168 bar for the carbon dioxide – n-pentyl acrylate system. The phases were not observed at … the carbon dioxide-n-pentyl acrylate for the carbon dioxide-n-pentyl acrylate system at 80℃ …
Number of citations: 0 www.cheric.org
C Fu, J Xu, L Tao, C Boyer - ACS Macro Letters, 2014 - ACS Publications
… constituted of five different blocks based on a monomer sequence of methyl acrylate (MA), ethyl acrylate (EA), n-propyl acrylate (PA), n-butyl acrylate (BA), and n-pentyl acrylate (P′A). …
Number of citations: 66 pubs.acs.org
Y Bai, X Yao, J Wang, JL Wang, SC Wu, SP Yang… - Tetrahedron, 2019 - Elsevier
… , [6,6]-phenyl-C 71 -ethyl acrylate (PC 71 EA), [6,6]-phenyl-C 71 -propyl acrylate (PC 71 PrA), [6,6]-phenyl-C 71 -butyl acrylate (PC 71 BA), and [6,6]-phenyl-C 71 -pentyl acrylate (PC 71 …
Number of citations: 4 www.sciencedirect.com
K YAMAMOTO, T MATSUZAKI, S SAKURAI - Materials Science, 2007 - pfwww.kek.jp
… According to the solubility parameter, poly(n-butyl acrylate) (PnBA) or poly(npentyl acrylate) is expected to be weakly segregated with PS. An external field such as pressure and …
Number of citations: 0 pfwww.kek.jp

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